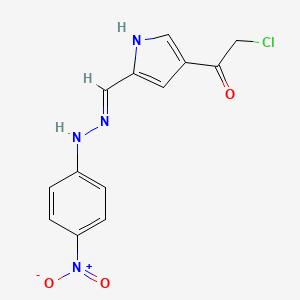

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

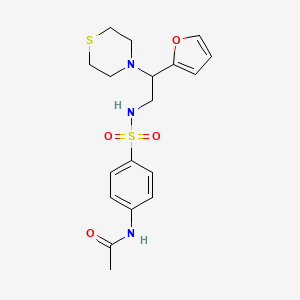

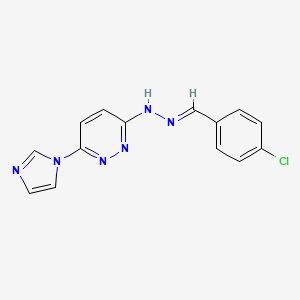

“4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone” is a complex organic compound. It is related to the class of compounds known as cyanoacetohydrazides . Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles . They are versatile and convenient intermediates for the synthesis of a wide variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetic acid hydrazide, which can act as an ambident nucleophile . This substrate can react at five possible sites, allowing for a variety of polyfunctional heterocyclic compounds of biological interest . The synthesis of these compounds often involves reactions with various reactants, including both nucleophiles and electrophiles .Molecular Structure Analysis

The molecular structure of “this compound” is likely complex, given its relation to cyanoacetohydrazides . These compounds have a hydrazine component, and the chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles .Chemical Reactions Analysis

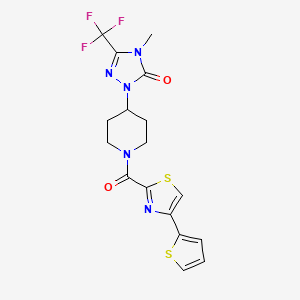

The chemical reactivity of “this compound” is likely similar to that of other cyanoacetohydrazides . These compounds can undergo a variety of reactions, including cyclocondensation and cyclization . The results of these reactions are often arranged in terms of the type of heterocycle formed .Scientific Research Applications

Antimicrobial and Anticancer Applications

Hydrazide–Hydrazone Derivatives

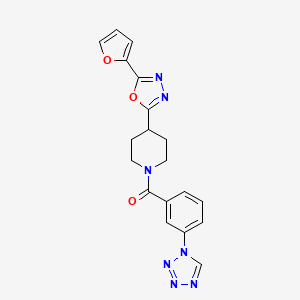

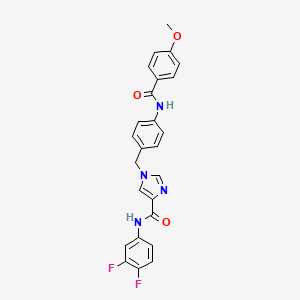

These compounds display a wide array of biological activities, including antimicrobial and anticancer properties. Research has shown that hydrazide–hydrazones are frequently evaluated for their antimicrobial activity, which is the most common biological property investigated in scientific literature. They have been found to possess antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, and anticonvulsant activities among others, making them potential candidates for the development of new therapeutic agents (Popiołek, 2016).

Azo-Hydrazone Tautomerism

The study of azo-hydrazone tautomerism in dyes, which can be related to the chemical structure of the target compound, offers insights into the physico-chemical properties and coloration effects of these compounds. This research contributes to our understanding of how structural variations in compounds like hydrazones can influence their applications, including in the development of dyes and pigments with specific properties (Mirković et al., 2013).

Environmental and Analytical Chemistry Applications

Control and Analysis of Hydrazides and Hydrazones

These compounds are also significant in environmental and analytical chemistry, particularly as genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. The analysis and control of hydrazides, hydrazones, and related compounds are critical for ensuring the safety and efficacy of pharmaceuticals. Techniques employed include chromatographic and spectroscopic methods, often involving derivatization to facilitate detection and quantification (Elder et al., 2011).

Neurological and Neurodegenerative Disorder Research

Hydrazides and Hydrazones in Neurological Research

The structural motif of hydrazides and hydrazones is found in various bioactive compounds that demonstrate significant pharmacological applications, including the potential treatment of neurological and neurodegenerative disorders. Advances in the chemistry and applications of hydrazone derivatives highlight their potential in developing new therapeutic agents for brain-related disorders, underscoring the importance of continued research in this area (Agrawal et al., 2022).

Future Directions

The future directions for research into “4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde N-(4-nitrophenyl)hydrazone” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications . This could include the development of new synthetic methods, the investigation of their biological activity, and the exploration of their potential uses in medicine and other fields .

properties

IUPAC Name |

2-chloro-1-[5-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4O3/c14-6-13(19)9-5-11(15-7-9)8-16-17-10-1-3-12(4-2-10)18(20)21/h1-5,7-8,15,17H,6H2/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWURPQAPACOLQC-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=CC2=CC(=CN2)C(=O)CCl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N/N=C/C2=CC(=CN2)C(=O)CCl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-fluoropyridin-3-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2557636.png)

![Imidazo[1,5-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2557641.png)

![Ethyl 4-[2-(3-cyano-6-methyl-2-pyridylthio)acetylamino]benzoate](/img/structure/B2557642.png)

![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carbohydrazide](/img/structure/B2557644.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2557647.png)

![3-(1-(1H-indole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557649.png)